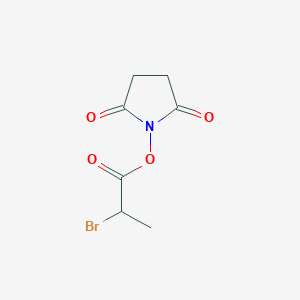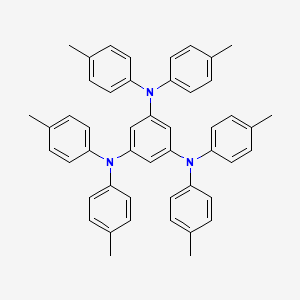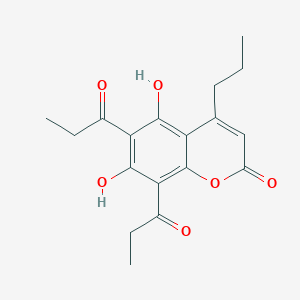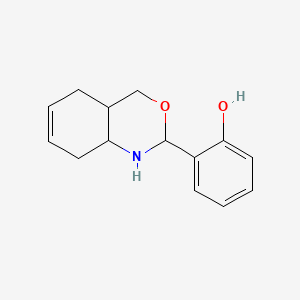
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol is a complex organic compound that belongs to the class of benzoxazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenol with a suitable amine and formaldehyde, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzoxazines, quinone derivatives, and reduced benzoxazine compounds.
Wissenschaftliche Forschungsanwendungen
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-2,4a-Methanonaphthalen-8(5H)-one: Shares structural similarities but differs in functional groups and reactivity.
2-Naphthalenemethanol: Similar in terms of the naphthalene core but has different substituents and properties.
2H-1-Benzopyran: Another related compound with a benzopyran ring structure.
Uniqueness
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol is unique due to its specific benzoxazine ring structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
137539-54-9 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-(2,4,4a,5,8,8a-hexahydro-1H-3,1-benzoxazin-2-yl)phenol |
InChI |
InChI=1S/C14H17NO2/c16-13-8-4-2-6-11(13)14-15-12-7-3-1-5-10(12)9-17-14/h1-4,6,8,10,12,14-16H,5,7,9H2 |
InChI-Schlüssel |
LBEQVSLCPDHYNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2C1COC(N2)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
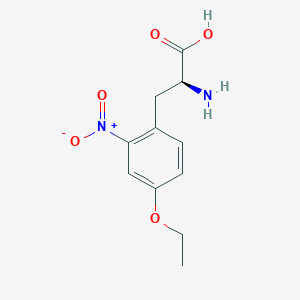
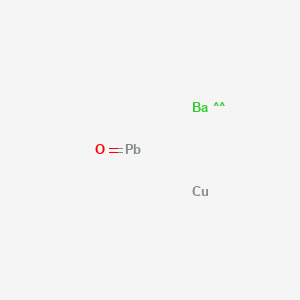
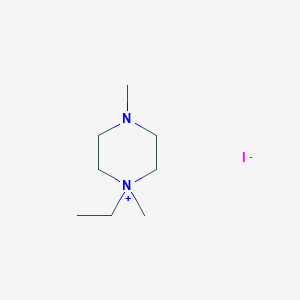
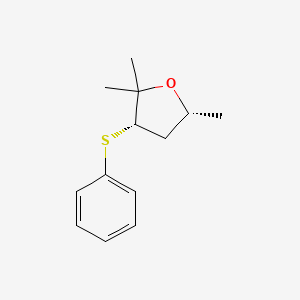
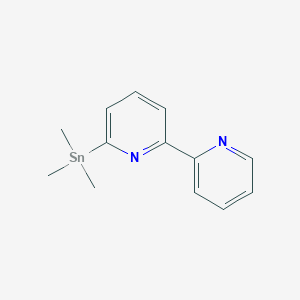

![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

